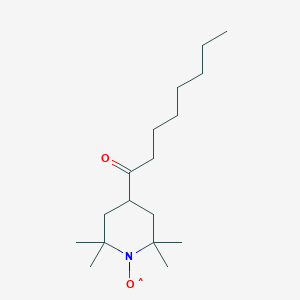
Tmcpo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tmcpo, also known as 2,3,3-trimethylcyclopropylamine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic amine that contains a cyclopropane ring, which makes it structurally distinct from other amines. Tmcpo has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of Tmcpo is complex and not fully understood. It is known to inhibit acetylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to increased neurotransmission. Tmcpo has also been shown to interact with other proteins, including metalloproteins and G protein-coupled receptors, although the exact mechanisms of these interactions are not yet fully understood.
Biochemical and Physiological Effects:
Tmcpo has been shown to have several biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, Tmcpo has been shown to increase the levels of several neurotransmitters, including dopamine and norepinephrine. It has also been shown to have anxiolytic and antidepressant effects in animal models. Tmcpo has been shown to have low toxicity and is well-tolerated in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tmcpo in lab experiments is its unique chemical structure, which allows it to interact with proteins in novel ways. It is also relatively easy to synthesize, making it readily available for research purposes. However, Tmcpo has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, some of its effects on biological systems are not yet fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Tmcpo. One area of interest is its potential as a therapeutic agent for neurological disorders, including Alzheimer's disease and depression. Another area of interest is its potential as a building block for the synthesis of new materials with unique properties. Further research is also needed to fully understand the mechanisms of action of Tmcpo and its interactions with proteins and other biological molecules.
Conclusion:
Tmcpo is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is well-established, and it has been studied extensively for its biochemical and physiological effects. While there are some limitations to working with Tmcpo in lab experiments, its unique properties make it a valuable tool for studying biological systems and developing new materials. Further research is needed to fully understand its mechanisms of action and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of Tmcpo can be achieved through several methods. One of the most common methods is the reaction of 2,3-dibromopropene with methylamine in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dibromopropene with lithium diisopropylamide followed by treatment with methyl iodide. Both methods result in the formation of Tmcpo with high yields.
Wissenschaftliche Forschungsanwendungen
Tmcpo has been studied for its potential applications in various scientific fields. In biochemistry, it has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. Tmcpo has also been studied for its potential as a ligand in metalloprotein chemistry. In pharmacology, Tmcpo has been investigated for its potential as an antidepressant and anxiolytic agent. In materials science, Tmcpo has been studied for its potential as a building block for the synthesis of new materials.
Eigenschaften
CAS-Nummer |
126328-27-6 |
|---|---|
Produktname |
Tmcpo |
Molekularformel |
C17H32NO2 |
Molekulargewicht |
282.4 g/mol |
InChI |
InChI=1S/C17H32NO2/c1-6-7-8-9-10-11-15(19)14-12-16(2,3)18(20)17(4,5)13-14/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
NDRAQNICXOVMMG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C1CC(N(C(C1)(C)C)[O])(C)C |
Kanonische SMILES |
CCCCCCCC(=O)C1CC(N(C(C1)(C)C)[O])(C)C |
Synonyme |
2,2,6,6-tetramethyl-4-capriloyl piperidine-1-oxil 2,2,6,6-tetramethyl-4-capryloylpiperidine-1-oxyl TMCPO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



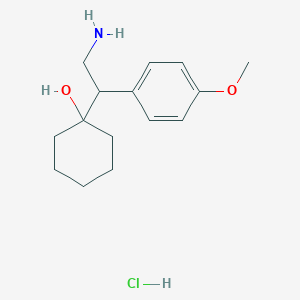
![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
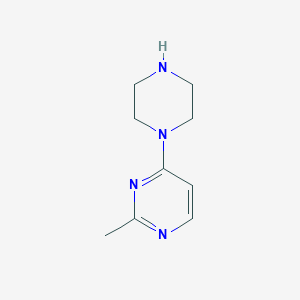

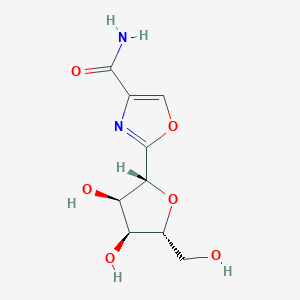

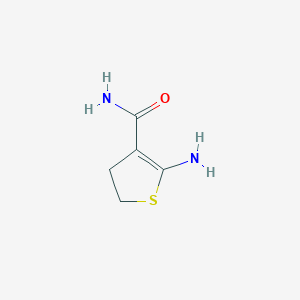
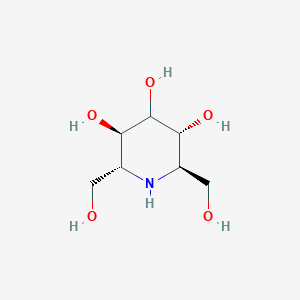
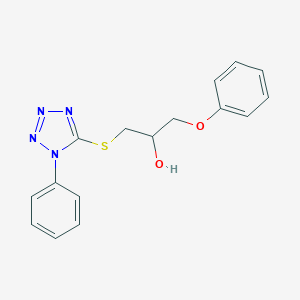

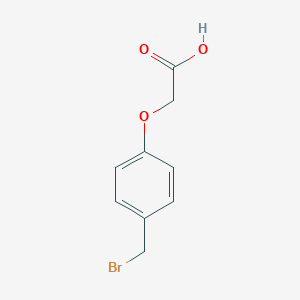
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)